7-(1-ethyl-1H-pyrazol-4-yl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one -

7-(1-ethyl-1H-pyrazol-4-yl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Catalog Number: EVT-4485533
CAS Number:
Molecular Formula: C16H16F3N5OS
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compounds containing the pyrido[2,3-d]pyrimidine scaffold are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties [, , ]. The presence of various substituents, such as the ethyl pyrazole, isopropyl, mercapto, and trifluoromethyl groups, can significantly influence the compound's pharmacological profile by altering its physicochemical properties, target binding affinity, and metabolic stability.

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions using various building blocks, such as pyrimidine or pyridine precursors, along with appropriate reagents and catalysts [, , ]. The specific synthetic route for the compound would depend on the availability and reactivity of the starting materials and may involve modifications to existing synthetic procedures.

Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines can undergo various chemical transformations depending on the nature of the substituents and reaction conditions. Common reactions include alkylation, acylation, oxidation, and condensation reactions [, , ]. Understanding the reactivity of these compounds is crucial for developing new synthetic strategies and exploring their potential in medicinal chemistry.

Mechanism of Action

The mechanism of action for compounds containing the pyrido[2,3-d]pyrimidine core can vary depending on the specific biological target and the nature of the substituents. Some derivatives are known to act as kinase inhibitors [, ], while others exhibit their effects by interacting with DNA or other crucial enzymes involved in cellular processes [, ].

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines, such as solubility, lipophilicity, and stability, are crucial for their pharmaceutical development []. These properties can be modulated by introducing different substituents and modifying the compound's structure.

Applications
  • Anticancer agents: These compounds have shown potent inhibitory activity against various cancer cell lines [, ].
  • Antimicrobial agents: Derivatives exhibit activity against both Gram-positive and Gram-negative bacteria [].
  • Kinase inhibitors: Some compounds within this class are potent and selective inhibitors of kinases, such as CDK5 and RAF, which are involved in various cellular processes [, ].

3-(4-Sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-one

Compound Description: This compound represents a pyrido[2,3-d]pyrimidin-4-one derivative synthesized and evaluated for cytotoxic activity. [] The research highlighted this compound's potential as an anticancer candidate due to its inhibitory activity against specific cancer cell lines (MCF-7). []

Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-4-one scaffold with 7-(1-ethyl-1H-pyrazol-4-yl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one. The variations lie in the substituents attached to this core structure. Both compounds are grouped under the broader category of fused pyrimidine derivatives, known for their potential as tyrosine kinase and thymidylate synthase inhibitors. []

Reference:

7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)- pyrido[2,3-d]pyrimidin-4(3H)-one (5a)

Compound Description: This pyrido[2,3-d]pyrimidine derivative demonstrated potent anticancer activity against several cancer cell lines, including HepG-2, PC-3, and HCT-116. [] Its activity surpasses that of the standard drug doxorubicin against these specific cancer cell lines, highlighting its potential as a lead compound for anticancer drug development. []

Reference:

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969 is a panRAF inhibitor, a class of drugs that target all isoforms of the RAF kinase. [] These inhibitors are investigated for their potential in treating melanoma, particularly brain metastases, by blocking the aberrant mitogen-activated protein kinase (MAPK) signaling pathway. []

Reference:

LY3009120 [1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea]

Compound Description: LY3009120, similar to CCT196969, belongs to the panRAF inhibitor class. [] It shows promising activity against patient-derived melanoma cell lines, suggesting potential therapeutic applications. []

Reference:

MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-].

Compound Description: MLN2480 is another panRAF inhibitor explored for its ability to inhibit the MAPK pathway in melanoma. [] It demonstrates a favorable brain distribution profile, making it a potentially suitable candidate for treating melanoma brain metastases. []

Properties

Product Name

7-(1-ethyl-1H-pyrazol-4-yl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

IUPAC Name

7-(1-ethylpyrazol-4-yl)-1-propan-2-yl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C16H16F3N5OS

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C16H16F3N5OS/c1-4-23-7-9(6-20-23)11-5-10(16(17,18)19)12-13(21-11)24(8(2)3)15(26)22-14(12)25/h5-8H,4H2,1-3H3,(H,22,25,26)

InChI Key

YWLQSZAENSEIGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.